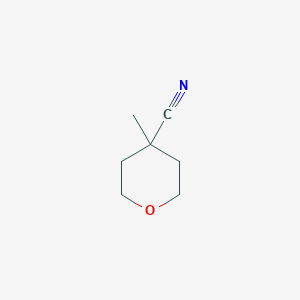

4-Methyltetrahydro-2H-pyran-4-carbonitrile

Übersicht

Beschreibung

4-Methyltetrahydro-2H-pyran-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with various substituents attached to the ring structure. The specific compound of interest, 4-Methyltetrahydro-2H-pyran-4-carbonitrile, is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and chemical properties are discussed.

Synthesis Analysis

The synthesis of related pyran derivatives is described in several papers. For instance, a catalyst-free combinatorial library synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives is reported, which involves a four-component reaction in water at ambient temperature . Another paper describes the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile under microwave irradiation, which is a solvent-free method . These methods highlight the potential for efficient and environmentally friendly synthesis routes for pyran derivatives.

Molecular Structure Analysis

The molecular structure of pyran derivatives has been analyzed using various spectroscopic techniques and X-ray crystallography. For example, the structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate was determined by X-ray technique, revealing the dihedral angles and planarity of the pyran ring . Similarly, the crystal structure of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile was characterized, showing a coplanar pyran ring . These studies provide insights into the three-dimensional arrangement of atoms in pyran derivatives.

Chemical Reactions Analysis

The reactivity of pyran derivatives in chemical reactions is also discussed in the literature. The carbonyl ene reaction of 2-methylenetetrahydropyrans is an efficient method for synthesizing β-hydroxydihydropyrans . Additionally, a three-component condensation reaction involving β-ketonitriles, pyridinium ylides, and aldehydes leads to the synthesis of 4,5-dihydrofuran-3- and 2H-pyran-5-carbonitriles with divergent regioselectivity . These reactions demonstrate the versatility of pyran derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The crystal structure analysis often includes the identification of hydrogen bonding patterns, which can affect the compound's solubility and stability . Density functional theory (DFT) calculations and Hirshfeld surface analysis are used to investigate the electronic properties and intermolecular interactions of these compounds . These analyses are crucial for understanding the behavior of pyran derivatives in different environments and for their potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

- “4-Methyltetrahydro-2H-pyran-4-carbonitrile” is a chemical compound with the CAS Number: 856255-87-3 and a molecular weight of 125.17 .

- It’s a liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .

- This compound is used in scientific research, particularly in the field of organic synthesis .

- 2H-Pyrans, which “4-Methyltetrahydro-2H-pyran-4-carbonitrile” is a derivative of, are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .

- The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway .

- 2H-Pyrans, which “4-Methyltetrahydro-2H-pyran-4-carbonitrile” is a derivative of, are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .

- The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway .

- The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields. This synthesis of 2-substituted tetrahydropyrans enables a direct introduction of oxygen heterocycles into molecular frameworks .

- 2H-Pyrans, which “4-Methyltetrahydro-2H-pyran-4-carbonitrile” is a derivative of, are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .

- The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway .

- The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields. This synthesis of 2-substituted tetrahydropyrans enables a direct introduction of oxygen heterocycles into molecular frameworks .

Safety And Hazards

The safety information for “4-Methyltetrahydro-2H-pyran-4-carbonitrile” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.

Eigenschaften

IUPAC Name |

4-methyloxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHJPJRYKCFRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635033 | |

| Record name | 4-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyltetrahydro-2H-pyran-4-carbonitrile | |

CAS RN |

856255-87-3 | |

| Record name | 4-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

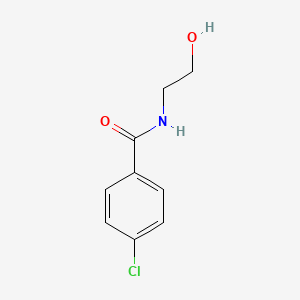

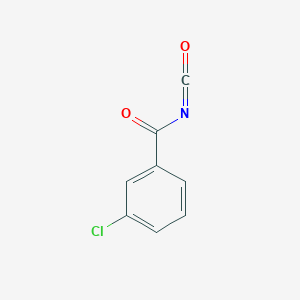

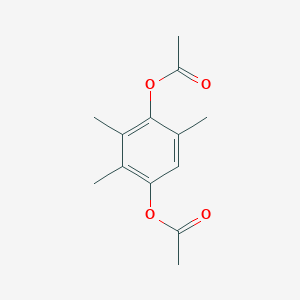

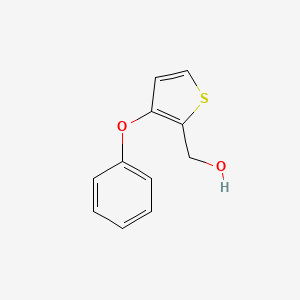

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)

![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)